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molecular formula C4H2N2S B074202 2-Cyanothiazole CAS No. 1452-16-0

2-Cyanothiazole

Cat. No. B074202
M. Wt: 110.14 g/mol
InChI Key: ZIRGWUZHKJDYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447086B2

Procedure details

To a stirred solution of thiazole-2-carbonitrile (1.5 g, 14 mmol) in 5 mL of dry MeOH was added dropwise a solution of sodium methoxide (0.74 g, 14 mmol) in 10 mL of dry methanol. The reaction mixture was stirred at room temperature until the disappearance of starting material which was checked by LC/MS. After that, ammonium chloride (1.5 g, 28 mmol) was added in one portion and the reaction mixture was stirred overnight. The undissolved material was removed by filtration and the filtrate was concentrated to afford thiazole-2-carboxamidine hydrochloride (Compound A1) as a grey solid which was used directly in the next step without further purification. MS: calc'd 128 (MH+), measured 128 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]#[N:7].C[O-].[Na+].[Cl-:11].[NH4+:12]>CO>[ClH:11].[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]([NH2:12])=[NH:7] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
S1C(=NC=C1)C#N
Name
sodium methoxide
Quantity
0.74 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature until the disappearance of starting material which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The undissolved material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C(=NC=C1)C(=N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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